Architecting Bioactive Scaffolds: A Technical Whitepaper on 4-Methoxyphenyl 1-Benzofuran-2-Carboxylate (CAS 304889-50-7)
Architecting Bioactive Scaffolds: A Technical Whitepaper on 4-Methoxyphenyl 1-Benzofuran-2-Carboxylate (CAS 304889-50-7)
Executive Summary
In contemporary medicinal chemistry, the benzofuran core is universally recognized as a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. Among its derivatives, 4-Methoxyphenyl 1-benzofuran-2-carboxylate (CAS 304889-50-7) occupies a unique chemical space. By coupling the rigid, planar benzofuran pharmacophore with an electron-rich 4-methoxyphenyl ester linkage, this molecule serves as both a highly lipophilic screening compound and a versatile synthetic intermediate.
This technical guide is designed for drug development professionals and synthetic chemists. It deconstructs the physicochemical logic, synthetic methodologies, and pharmacological applications of CAS 304889-50-7, grounded in validated literature and self-verifying experimental protocols.
Structural Logic & Physicochemical Profiling
The architectural design of CAS 304889-50-7 is highly deliberate. The benzofuran-2-carboxylate core mimics the indole ring found in numerous endogenous ligands, allowing it to intercalate into the hydrophobic pockets of target enzymes such as Carbonic Anhydrase (CA IX/XII) and Hypoxia-Inducible Factor 1 (HIF-1) [1].
The esterification with 4-methoxyphenol introduces two critical pharmacological dynamics:
-
Prodrug Vectoring: The bulky, lipophilic ester masks the polar carboxylic acid, drastically increasing cell membrane permeability. Once inside the cytoplasm, intracellular esterases can cleave the ester, liberating the active benzofuran-2-carboxylic acid [2].
-
Electronic Modulation: The 4-methoxy group is strongly electron-donating via resonance. If the molecule binds to a receptor in its intact ester form, this electron density can facilitate robust cation-
interactions with basic amino acid residues in the target's active site.
Quantitative Physicochemical Data
The following table summarizes the predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profile of CAS 304889-50-7 [4].
| Parameter | Value | Pharmacological Rationale |
| Molecular Weight | 268.27 g/mol | Optimal for passive diffusion; strictly Lipinski Rule-of-5 compliant. |
| LogP (Predicted) | 3.82 | High lipophilicity drives rapid intracellular accumulation in tumor cells. |
| Topological PSA | 48.67 Ų | Low polar surface area (< 90 Ų) suggests potential for blood-brain barrier (BBB) crossing. |
| H-Bond Donors | 0 | Minimizes the desolvation energy penalty during receptor binding. |
| H-Bond Acceptors | 4 | Facilitates targeted hydrogen bonding with kinase/enzyme active sites. |
Synthetic Methodology: The Steglich Esterification
Direct Fischer esterification of benzofuran-2-carboxylic acid with a phenol is thermodynamically unfavorable due to the poor nucleophilicity of phenols. To synthesize CAS 304889-50-7 efficiently, a Steglich esterification is employed.
Protocol 1: Synthesis of CAS 304889-50-7
Causality & Reagent Selection: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) because its urea byproduct is water-soluble, simplifying workup. DMAP (4-Dimethylaminopyridine) is strictly required as an acyl transfer catalyst; without it, the reactive O-acylisourea intermediate will undergo a deleterious rearrangement into an unreactive N-acylurea.
Step-by-Step Workflow:
-
Activation: Dissolve 1.0 eq of benzofuran-2-carboxylic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C. Add 1.2 eq of EDC·HCl. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.
-
Catalysis: Add 0.1 eq of DMAP. The solution will transition to a reactive acylpyridinium species.
-
Coupling: Add 1.1 eq of 4-methoxyphenol dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
Self-Validation Checkpoint: To guarantee the integrity of the synthesis and validate the absence of the N-acylurea byproduct, perform FT-IR spectroscopy on the purified product. The successful ester (CAS 304889-50-7) must display a sharp, distinct ester carbonyl (C=O) stretch at ~1730 cm⁻¹ . If a peak appears at ~1650 cm⁻¹ , the protocol has failed due to N-acylurea rearrangement, indicating insufficient DMAP catalysis.
Fig 1: Stepwise synthesis of CAS 304889-50-7 via Steglich esterification.
Pharmacological Mechanisms & Biological Screening
Benzofuran-2-carboxylate derivatives have demonstrated potent efficacy as immunomodulatory agents and tumor-growth inhibitors. Recent literature highlights their ability to block the CCL20/CCR6 chemotaxis axis in colon cancer [3] and disrupt pH homeostasis in breast cancer via Carbonic Anhydrase IX (CA IX) inhibition [2].
Protocol 2: In Vitro Hypoxic Cytotoxicity Assay (MTT)
To evaluate the efficacy of CAS 304889-50-7 as an anti-cancer agent targeting the HIF-1/CA IX pathway, an MTT cell viability assay under hypoxic conditions is strictly required.
Causality & Experimental Design: CA IX is a hypoxia-induced enzyme. Screening the compound under standard normoxic conditions (21% O₂) will yield false negatives because the target protein is not expressed. Therefore, parallel screening in a hypoxia chamber (1% O₂) is biologically mandatory to observe the compound's true mechanism of action.
Step-by-Step Workflow:
-
Cell Seeding: Seed MDA-MB-231 (breast cancer) cells in two 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C to allow adherence. -
Compound Treatment: Prepare a serial dilution of CAS 304889-50-7 (1 µM to 100 µM) in DMSO. Add to the wells, ensuring the final DMSO concentration remains strictly < 0.5% to prevent solvent-induced cytotoxicity.
-
Hypoxic Incubation: Place Plate A in a standard incubator (21% O₂, 5% CO₂). Place Plate B in a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂). Incubate both for 72 hours.
-
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. (Living cells will reduce the yellow MTT to purple formazan via mitochondrial succinate dehydrogenase).
-
Quantification: Aspirate the media, solubilize the formazan crystals in 150 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader.
Self-Validation Checkpoint:
To validate the statistical integrity of the assay plate, calculate the Z'-factor using the positive control (Doxorubicin) and the vehicle control (0.5% DMSO). The assay is only considered valid and self-consistent if the Z'-factor is
Fig 2: Pharmacological activation and mechanism of benzofuran-2-carboxylates.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI). URL:[Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem (Wiley). URL:[Link]
-
4-methoxyphenyl 1-benzofuran-2-carboxylate (CID 659898). PubChem (National Center for Biotechnology Information). URL: [Link]
